molecular formula C20H23N3O3 B5686289 (3aR,9bR)-2-[[6-(dimethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid

(3aR,9bR)-2-[[6-(dimethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B5686289
M. Wt: 353.4 g/mol
InChI Key: JLDUEJVSMNMIHT-OXQOHEQNSA-N
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Description

(3aR,9bR)-2-[[6-(dimethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that combines a tetrahydrochromeno-pyrrole core with a dimethylaminopyridine moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,9bR)-2-[[6-(dimethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid typically involves multiple steps:

    Formation of the Tetrahydrochromeno-Pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole core.

    Introduction of the Dimethylaminopyridine Moiety: This step involves the alkylation of the chromeno-pyrrole core with a dimethylaminopyridine derivative, typically using a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the carboxylic acid group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the chromeno-pyrrole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced pyridine or carboxylic acid derivatives.

    Substitution: Substituted pyridine or chromeno-pyrrole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Receptor Binding: It can bind to specific receptors, making it useful in pharmacological research.

Medicine

    Drug Development: The compound has potential as a lead compound for the development of new drugs, particularly for the treatment of neurological disorders.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: It can be used as a pesticide or herbicide, due to its potential biological activity.

Mechanism of Action

The mechanism of action of (3aR,9bR)-2-[[6-(dimethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also bind to receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3aR,9bR)-2-[[6-(dimethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid: This compound is unique due to its specific combination of a tetrahydrochromeno-pyrrole core and a dimethylaminopyridine moiety.

    (3aR,9bR)-2-[[6-(methylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid: Similar structure but with a methylamino group instead of a dimethylamino group.

    (3aR,9bR)-2-[[6-(ethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid: Similar structure but with an ethylamino group instead of a dimethylamino group.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylaminopyridine moiety enhances its binding affinity to specific molecular targets, while the tetrahydrochromeno-pyrrole core provides a stable and versatile scaffold for further functionalization.

Properties

IUPAC Name

(3aR,9bR)-2-[[6-(dimethylamino)pyridin-3-yl]methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-22(2)18-8-7-14(9-21-18)10-23-11-16-15-5-3-4-6-17(15)26-13-20(16,12-23)19(24)25/h3-9,16H,10-13H2,1-2H3,(H,24,25)/t16-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDUEJVSMNMIHT-OXQOHEQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)CN2CC3C4=CC=CC=C4OCC3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=C(C=C1)CN2C[C@@H]3C4=CC=CC=C4OC[C@@]3(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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